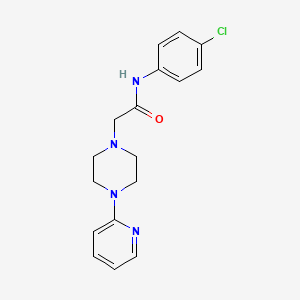

N-(4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

Vue d'ensemble

Description

N-(4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a derivative of piperazine and is known to exhibit a wide range of biological activities, including its ability to modulate neurotransmitter systems in the brain.

Applications De Recherche Scientifique

Cytokine Regulation and Potential Therapeutic Applications

One study elaborates on a compound, Y-39041, which acts as a dual cytokine regulator, specifically inhibiting tumor necrosis factor-alpha (TNF-alpha) and augmenting interleukin-10 production. This regulation suggests potential therapeutic applications in managing conditions like septic shock, rheumatoid arthritis, and Crohn's disease by modulating immune responses T. Fukuda et al., 2000.

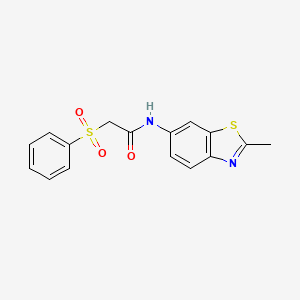

Applications in Dye-Sensitized Solar Cells

Another area of interest is the application in dye-sensitized solar cells (DSSCs). Spectroscopic and quantum mechanical studies, along with ligand-protein interactions and photovoltaic efficiency modeling, were conducted on bioactive benzothiazolinone acetamide analogs. These studies demonstrated good light harvesting efficiency (LHE) and favorable free energy of electron injection, highlighting their potential as photosensitizers in DSSCs Y. Mary et al., 2020.

Corrosion Inhibition

Research has also been conducted on the synthesis and evaluation of new acetamide derivatives for their corrosion inhibition properties. These compounds showed promising inhibition efficiencies, suggesting their potential use in protecting materials against corrosion, particularly in acidic and oil medium environments A. Yıldırım & M. Cetin, 2008.

Antimicrobial and Anticonvulsant Activities

Additionally, antimicrobial and anticonvulsant activities have been a focus of studies involving N-(4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide derivatives. For instance, the synthesis of novel acetamide derivatives has been explored for their potential insecticidal activities against specific pests, showing promising results Kaiwan O. Rashid et al., 2021. Moreover, some derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models, indicating potential applications in the treatment of epilepsy K. Kamiński et al., 2015.

Antiviral and Anticancer Potential

There's also a focus on the antiviral and anticancer potential of related compounds, with studies characterizing molecules for their vibrational signatures and investigating their interactions with biological targets. These investigations suggest the role of such compounds in developing treatments against various viruses and cancers S. J. Jenepha Mary et al., 2022.

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O/c18-14-4-6-15(7-5-14)20-17(23)13-21-9-11-22(12-10-21)16-3-1-2-8-19-16/h1-8H,9-13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGQQQNCHVQFHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2668917.png)

![Thieno[2,3-c]pyridine-2-sulfonyl chloride](/img/structure/B2668920.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid](/img/structure/B2668922.png)

![9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2668923.png)

![3-amino-N-cyclopropyl-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2668929.png)

![[1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol](/img/structure/B2668935.png)

![4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B2668938.png)